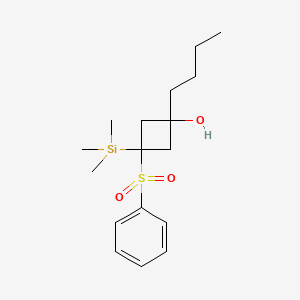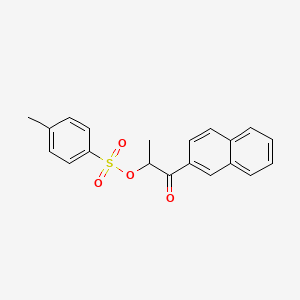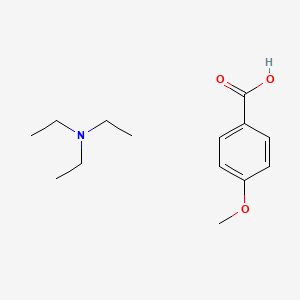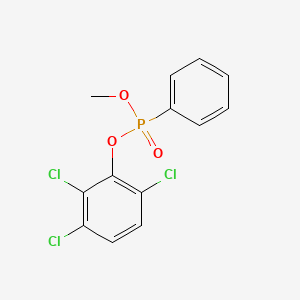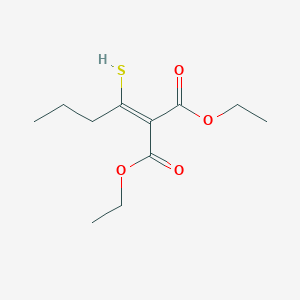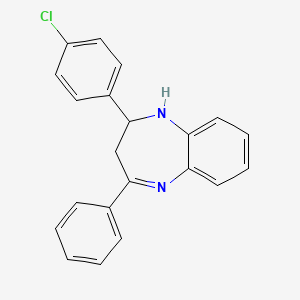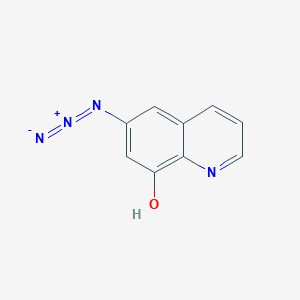![molecular formula C26H26O6 B14401275 [7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol CAS No. 89356-74-1](/img/structure/B14401275.png)
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol is a complex organic compound characterized by its phenanthrene core structure substituted with benzyloxy and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by selective functionalization of the phenanthrene core. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation or nitration can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol: shares structural similarities with other phenanthrene derivatives such as 9,10-dihydroxyphenanthrene and 3,4,7,8-tetramethoxyphenanthrene.
Uniqueness
- The unique combination of benzyloxy and methoxy groups in this compound imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
89356-74-1 |
|---|---|
Fórmula molecular |
C26H26O6 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
(2,3,4,6-tetramethoxy-7-phenylmethoxyphenanthren-9-yl)methanol |
InChI |
InChI=1S/C26H26O6/c1-28-21-13-20-19(12-22(21)32-15-16-8-6-5-7-9-16)18(14-27)10-17-11-23(29-2)25(30-3)26(31-4)24(17)20/h5-13,27H,14-15H2,1-4H3 |
Clave InChI |
KMVJBHXFURQOCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=C3C=C(C(=CC3=C2C(=C1OC)OC)OC)OCC4=CC=CC=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


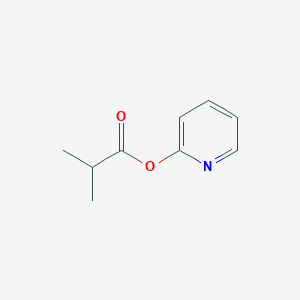
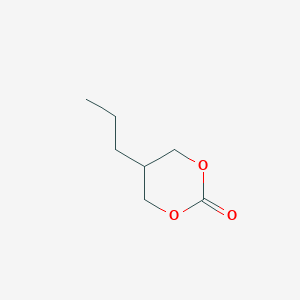
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)
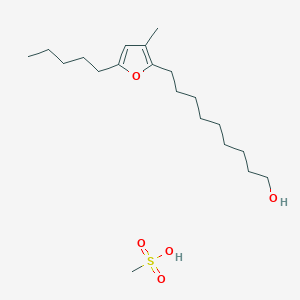
![5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401214.png)
